Cinacalcet

Vue d'ensemble

Description

Le cinacalcet est un agent calcimimétique qui agit en augmentant la sensibilité des récepteurs sensibles au calcium des cellules de la glande parathyroïde au calcium extracellulaire. Ce composé est principalement utilisé pour traiter l’hyperparathyroïdie secondaire chez les patients atteints d’insuffisance rénale chronique sous dialyse, ainsi que l’hypercalcémie chez les patients atteints de carcinome parathyroïdien .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Le cinacalcet peut être synthétisé par plusieurs méthodes, notamment :

Formation d’amide suivie d’une réduction : Cela implique la formation d’un intermédiaire amide à partir de l’acide 3-(trifluorométhyl)cinnamique et sa réduction subséquente.

Amination réductrice : Cette méthode implique la réaction d’un aldéhyde avec une amine pour former une imine, qui est ensuite réduite pour former le produit souhaité.

Substitution nucléophile : Cela implique la substitution d’un groupe partant approprié par un nucléophile.

Méthodes de Production Industrielle

La production industrielle du this compound implique l’optimisation des conditions de réaction, telles que la température, le choix du solvant et la vitesse d’agitation, afin de garantir un rendement et une pureté élevés. Par exemple, le contrôle de la vitesse d’agitation pendant la formation de la base de Schiff est crucial pour minimiser les impuretés et maximiser le rendement .

Analyse Des Réactions Chimiques

Types de Réactions

Le cinacalcet subit plusieurs types de réactions chimiques, notamment :

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogénoalcanes et les pseudo-halogénoalcanes.

Produits Principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction d’un intermédiaire amide peut produire le produit this compound souhaité .

Applications de la Recherche Scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Management of Secondary Hyperparathyroidism

Cinacalcet is primarily indicated for treating SHPT in patients with CKD on dialysis. Multiple studies have demonstrated its efficacy:

- OPTIMA Study : A multicenter trial showed that 71% of patients on this compound achieved target iPTH levels compared to only 22% in the conventional care group. The mean iPTH decreased significantly from 505 pg/ml to 264 pg/ml in the this compound group .

- Phase 3 Trials : In non-dialysis CKD patients, this compound led to a 43.1% reduction in iPTH levels, with a significant proportion achieving target reductions compared to placebo .

Renoprotective Effects

Emerging evidence suggests that this compound may have renoprotective properties beyond its role in managing SHPT. It has been shown to stabilize vascular calcification and improve bone metabolism markers in CKD patients .

Use in Pediatric Populations

Recent guidelines endorse the use of this compound in pediatric patients undergoing dialysis for SHPT, highlighting its safety and efficacy in this vulnerable group .

Case Study Insights

- A study involving chronic hemodialysis patients indicated that those treated with this compound showed significant improvements in bone turnover markers and reductions in vascular calcification indicators over a 24-week follow-up period .

- Another case highlighted the successful use of this compound as a preoperative treatment for patients awaiting parathyroidectomy, providing symptomatic relief and stabilizing mineral metabolism prior to surgery .

Meta-Analysis Findings

A meta-analysis encompassing 24 randomized controlled trials (RCTs) involving over 9,000 participants confirmed the effectiveness of this compound in lowering serum PTH levels significantly compared to placebo. The analysis revealed:

- A statistically significant decrease in serum calcium-phosphate product levels.

- Increased rates of adverse events associated with this compound treatment but generally mild and manageable .

Data Tables

| Study | Population | Duration | iPTH Reduction (%) | Calcium Levels | Adverse Events |

|---|---|---|---|---|---|

| OPTIMA Study | Dialysis Patients | 12 weeks | 46% | Decreased | Mild |

| Phase 3 CKD Study | Non-Dialysis CKD Patients | 32 weeks | 43.1% | Decreased | Mild to Moderate |

| Pediatric Position Paper | Pediatric Dialysis Patients | N/A | N/A | N/A | N/A |

Mécanisme D'action

Le cinacalcet exerce ses effets en augmentant la sensibilité des récepteurs sensibles au calcium des cellules de la glande parathyroïde au calcium extracellulaire. Cela conduit à une diminution de la sécrétion de l’hormone parathyroïdienne, ce qui à son tour réduit les taux de calcium sérique . Les cibles moléculaires impliquées comprennent les récepteurs sensibles au calcium, qui sont activés allostériquement par le this compound .

Comparaison Avec Des Composés Similaires

Le cinacalcet est unique parmi les agents calcimimétiques en raison de son mécanisme d’action spécifique et de ses applications cliniques. Les composés similaires comprennent :

Calcitriol : Un analogue de la vitamine D utilisé pour traiter l’hypocalcémie et l’hyperparathyroïdie secondaire.

Paricalcitol : Un autre analogue de la vitamine D utilisé pour traiter l’hyperparathyroïdie secondaire.

Le this compound diffère de ces composés en ce qu’il cible directement les récepteurs sensibles au calcium, tandis que le calcitriol et le paricalcitol agissent principalement par l’intermédiaire des récepteurs de la vitamine D .

Activité Biologique

Cinacalcet is a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). Its mechanism of action involves allosteric activation of the calcium-sensing receptor (CaSR) in the parathyroid glands, which leads to decreased secretion of parathyroid hormone (PTH). This article explores the biological activity of this compound, focusing on its efficacy, safety, and clinical implications based on various studies and trials.

This compound enhances the sensitivity of CaSR to extracellular calcium concentrations. This results in a reduction of PTH secretion from the parathyroid glands, which is crucial for managing SHPT in CKD patients. The compound effectively lowers serum PTH levels without significantly increasing serum calcium or phosphorus levels, distinguishing it from traditional therapies such as vitamin D receptor activators and phosphate binders .

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of this compound in different patient populations:

- Phase 3 Studies : A double-blind, randomized study involving 404 participants with stage 3 or 4 CKD demonstrated that this compound led to a significant decrease in iPTH levels compared to placebo. Specifically, 74% of patients receiving this compound achieved a 30% or greater reduction in iPTH levels versus only 28% in the placebo group (P < 0.001) .

- Dialysis Patients : In patients undergoing hemodialysis or peritoneal dialysis, this compound was shown to effectively reduce PTH levels. In one study, patients treated with this compound had a mean iPTH reduction of 43.1%, while those on placebo experienced a slight increase .

Table: Summary of Efficacy Findings

| Study Type | Population | Primary Outcome | This compound Result | Placebo Result |

|---|---|---|---|---|

| Phase 3 Trial | CKD Stage 3-4 | % achieving ≥30% decrease in iPTH | 74% | 28% |

| Dialysis Patients | Hemodialysis/Peritoneal | Mean iPTH reduction | -43.1% | +1.1% |

| Open Label Study | Severe SHPT | Reduction in PTH and gland volume | Significant reductions observed | Not applicable |

Safety Profile

The safety profile of this compound has been assessed across multiple studies. While generally well-tolerated, some adverse effects were reported, including nausea and vomiting, which were mostly mild to moderate . A meta-analysis indicated an increased risk of adverse events compared to placebo (RR 1.04), highlighting the importance of monitoring during treatment .

Case Studies

Case Study 1 : A randomized open-label study involving 45 hemodialysis patients showed that after 24 weeks of treatment with this compound, significant reductions in iPTH levels and improvements in bone metabolism markers were observed. Notably, there was a rebound effect after discontinuation, suggesting that ongoing management may be necessary for sustained benefits .

Case Study 2 : Another study focused on patients with severe SHPT demonstrated that treatment with this compound not only lowered iPTH but also stabilized vascular calcification over time. This indicates potential benefits beyond mere hormonal regulation .

Propriétés

IUPAC Name |

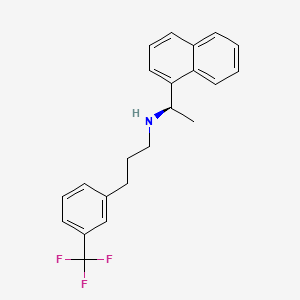

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAWDNDOKGFTD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364782-34-3 (Hydrochloride) | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048286 | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Calcimimetics are positive allosteric modulators that activate the parathyroid calcium receptor (CaR) and thereby immediately suppress parathyroid hormone (PTH) secretion. Preclinical studies have demonstrated that calcimimetics inhibit PTH secretion and parathyroid gland hyperplasia and ameliorates bone qualities in rats with chronic renal insufficiency. Clinical trials with cinacalcet hydrochloride, a calcimimetic compound, have shown that calcimimetics possess lowering effects not only on serum PTH levels but also on serum phosphorus levels in dialysis patients with secondary hyperparathyroidism (2HPT). Thus, calcimimetics have considerable potential as an innovative medical approach to manage 2HPT. In this review, the similarities are extrapolated between the pharmacological effect of calcimimetics on the set point of Ca-regulated PTH secretion and clinical observations in affected subjects with activating CaR mutations., Cinacalcet is a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to activation by extracellular calcium. Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in PTH levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity, resulting in cortical bone resorption and bone marrow fibrosis. The goals of treatment of secondary HPT are to lower levels of PTH, calcium, and phosphorus in the blood in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone specific alkaline phosphatase, bone turnover, and bone fibrosis. The calcium sensing receptor on the surface of the chief cell of the parathyroid gland is the principal regulator of PTH secretion. Cinacalcet directly lowers PTH levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Oral cinacalcet hydrochloride (HCl) is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly modulates the principal regulator of parathyroid hormone (PTH) secretion, namely the calcium-sensing receptor (CaR) on the chief cells in the parathyroid gland. Cinacalcet HCl reduces circulating PTH levels by increasing the sensitivity of the CaR to extracellular calcium. In three pivotal phase III, 26-week, randomised, double-blind, multicentre trials in chronic kidney disease (CKD) patients (n = 1136) on dialysis with uncontrolled secondary hyperparathyroidism (HPT), a significantly higher proportion of oral cinacalcet HCl 30-180 mg/day than placebo recipients achieved a reduction in intact PTH levels to < or =250 pg/mL. Cinacalcet HCl treatment also simultaneously lowered serum calcium and phosphorus, and calcium-phosphorous product levels. Notably, cinacalcet HCl proved effective in a broad range of CKD patients on dialysis with uncontrolled secondary HPT, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent phosphate binder or vitamin D sterol use. Cinacalcet HCl (60-360 mg/day) also reduced elevated serum calcium levels by > or =1 mg/dL in 15 of 21 (71%) patients with parathyroid carcinoma in an open-label, multicentre, dose-titration trial. Cinacalcet HCl was generally well tolerated in clinical trials. Most treatment-emergent adverse events were mild to moderate in severity. /Cinacalcet hydrochloride/ | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

226256-56-0 | |

| Record name | Cinacalcet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226256-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINACALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinacalcet acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR) [, , , ]. This activation increases the receptor's sensitivity to extracellular calcium [, , ]. As a result, the parathyroid gland interprets even normal calcium levels as high, leading to a decrease in parathyroid hormone (PTH) secretion [, , , ]. This reduction in PTH, in turn, helps regulate serum calcium and phosphorus levels [, , , ].

ANone: Unfortunately, the provided research papers primarily focus on the clinical application and effects of this compound. Details regarding its molecular formula, weight, and spectroscopic data are not extensively discussed. For this type of information, it would be best to consult a chemical database or the drug's official documentation.

A: Studies have explored both daily and intermittent dosing regimens for this compound []. Research suggests that both methods effectively control PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis []. This finding suggests that intermittent dosing could be a viable option for improving drug compliance and cost-effectiveness [].

A: Studies have shown that a treatment algorithm incorporating this compound leads to a higher rate of patients achieving Kidney Disease Outcomes Quality Initiative (KDOQI) targets for secondary hyperparathyroidism compared to conventional therapy with vitamin D and phosphate binders alone []. This improved control over PTH, calcium, and phosphorus levels is particularly noticeable in patients with less severe disease [].

A: Research suggests that a 6-month treatment regimen with this compound may contribute to a reduction in oxidative stress markers, specifically Advanced Oxidation Protein Products (AOPP), in hemodialysis patients with secondary hyperparathyroidism []. While the exact mechanism needs further investigation, this finding indicates a potential additional benefit of this compound beyond its primary effect on PTH levels [].

A: Although this compound is generally effective, some patients exhibit resistance to its therapeutic effects [, ]. Possible mechanisms include:

- Defective sensitivity of parathyroid cells to this compound [].

- Reduced expression of the Calcium-Sensing Receptor (CaSR) in parathyroid glands [, ].

- Drug interactions, particularly with medications that induce CYP3A4 metabolism, such as efavirenz [].

- Advanced nodular hyperplasia in larger parathyroid glands [].

- High baseline PTH levels despite greater absolute reductions in PTH with this compound [].

ANone: While the research doesn't pinpoint specific biomarkers uniquely linked to this compound efficacy, it highlights the importance of monitoring several parameters:

- iPTH Levels: Regularly assessing iPTH levels is crucial for adjusting this compound dosage and evaluating treatment response [, , , , , , , ].

- Calcium and Phosphate Levels: Monitoring serum calcium and phosphate levels helps manage the risk of hypocalcemia, hyperphosphatemia, and their associated complications [, , , , , , ].

- Bone Turnover Markers: Measuring bone turnover markers like BSAP and NTx can offer insights into this compound's effect on bone remodeling [].

- Oxidative Stress Markers: Assessing oxidative stress markers such as AOPP and TAS/TAC might help understand this compound's potential benefits beyond PTH control [].

A: this compound is metabolized through cytochrome P450 (CYP) isoenzymes, particularly CYP3A4, 2D6, and 1A2 []. Co-administration with drugs that induce or inhibit these enzymes can alter this compound's efficacy. For example:

- Efavirenz: This HIV medication induces CYP3A4, potentially reducing this compound's effectiveness in some patients [].

- CYP3A4 and CYP1A2 inducers or inhibitors: Dose adjustments of this compound may be necessary when used concomitantly with such medications [].

ANone: The provided research focuses on the clinical aspects of this compound. Unfortunately, information regarding its environmental impact and degradation is limited in these papers. Assessing such ecological effects generally requires specific studies focusing on the drug's fate and effects in the environment.

ANone: this compound offers several potential advantages over other treatments for secondary hyperparathyroidism:

- Oral Administration: As an oral medication, this compound offers convenience and may improve patient compliance compared to intravenous therapies [, ].

- Reduced Parathyroidectomy Rates: this compound effectively controls PTH in many patients, potentially delaying or even eliminating the need for parathyroidectomy [, , , , , ].

- Targeted Action: By specifically targeting the CaSR, this compound offers a more focused approach compared to therapies that broadly impact calcium and phosphate homeostasis [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.